KGA-2727 - 666842-36-0

KGA-2727

Catalog Number: EVT-271951
CAS Number: 666842-36-0
Molecular Formula: C26H40N4O8
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KGA-2727, chemically known as 3-(3-{4-[3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide, is a selective inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1). [, , , ] This transporter protein plays a crucial role in glucose absorption in the gastrointestinal tract. [, , , ] KGA-2727 is being investigated for its potential as a novel antidiabetic agent due to its ability to inhibit glucose uptake. [, ]

3-O-Methyl-α-D-glucopyranose (3-OMG)

  • Compound Description: 3-OMG is a non-metabolizable glucose analog used as a tracer to study intestinal glucose absorption. It is specifically transported by SGLT1 but not other glucose transporters like GLUT5. []
  • Relevance: 3-OMG was used in both preclinical and clinical studies to evaluate the efficacy of KGA-2727 in blocking intestinal glucose absorption. The reduced absorption and urinary excretion of 3-OMG after KGA-2727 administration confirmed the compound's ability to inhibit SGLT1 activity. []

α-Methyl-4-deoxy-4[18F]fluoro-D-glucopyranoside (Me4[F]FDG)

  • Compound Description: Me4[F]FDG is a radiolabeled glucose analog specifically taken up by SGLT1. It is used as a tracer in positron emission tomography (PET) to study SGLT1 activity in vivo. []
  • Relevance: Me4[F]FDG was proposed as a tool to further investigate the role of cardiac SGLT1 in the development of cardiac remodeling in SGLT1 knockout mice treated with KGA-2727. This could help clarify the contribution of cardiac SGLT1 to the observed effects of KGA-2727 in these models. []

GSK1614235

  • Compound Description: GSK1614235 is another potent and selective inhibitor of the SGLT1 transporter. [, ]
  • Relevance: Like KGA-2727, GSK1614235 has been investigated for its antidiabetic potential by blocking intestinal glucose absorption. The comparable effects of GSK1614235 and KGA-2727 in preclinical and clinical studies support the validity of SGLT1 inhibition as a therapeutic strategy for diabetes. [, ]

D-Fructose

  • Compound Description: D-Fructose is a monosaccharide sugar that is absorbed in the intestine but not primarily via SGLT1. []
  • Relevance: The observation that KGA-2727 did not affect fructose absorption in a rat model demonstrated the selectivity of KGA-2727 for SGLT1 over other sugar transporters. [] This highlights the targeted action of KGA-2727 on glucose uptake.

D-Allulose, D-Sorbose, and D-Tagatose

  • Compound Description: These are rare sugars and isomers of D-fructose. They are absorbed in the intestine primarily via GLUT5, not SGLT1. []
  • Relevance: Similar to D-fructose, the absorption of these rare sugars was not affected by KGA-2727 in rats. [] This further confirms the specific action of KGA-2727 on SGLT1-mediated glucose transport and not on other sugar transport mechanisms.
Source and Classification

KGA-2727 was developed through a collaborative effort involving various research institutions and pharmaceutical companies focusing on diabetes treatment. It is classified under the category of antidiabetic agents, specifically targeting SGLT1, which plays a crucial role in glucose absorption in the intestines. The compound has shown promise in preclinical studies for its ability to selectively inhibit SGLT1 without significantly affecting SGLT2, another sodium-glucose transporter involved in glucose reabsorption in the kidneys .

Synthesis Analysis

The synthesis of KGA-2727 involves several key steps that utilize organic chemistry techniques to construct its complex molecular framework. The synthetic pathway typically includes:

  1. Formation of the Pyrazole Ring: The initial step involves synthesizing the pyrazole core through cyclization reactions between appropriate precursors.
  2. Glycosylation: The β-D-glucopyranoside moiety is introduced via glycosylation techniques, which may involve the use of activating agents to facilitate the coupling of sugar and aglycone components.
  3. Amide Bond Formation: The final structure is completed by forming an amide bond between the pyrazole derivative and a propionamide group, which is crucial for enhancing the compound's biological activity.

Technical parameters such as temperature, reaction time, and solvent choice are critical throughout this synthesis process to ensure high yields and purity of KGA-2727 .

Molecular Structure Analysis

KGA-2727's molecular structure can be analyzed using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:

  • Core Structure: The pyrazole ring provides a rigid framework essential for binding to the SGLT1 transporter.
  • Glucoside Linkage: The presence of a glucopyranoside unit enhances solubility and bioavailability.
  • Functional Groups: Isopropyl and phenoxy groups contribute to the compound's lipophilicity, affecting its interaction with biological membranes.

The molecular weight of KGA-2727 is approximately 495.6 g/mol, with a specific arrangement that allows it to fit into the active site of SGLT1 effectively .

Chemical Reactions Analysis

KGA-2727 primarily undergoes interactions with SGLT1, leading to significant biochemical reactions:

  1. Inhibition Mechanism: It competitively inhibits glucose transport by binding to the transporter, preventing glucose from entering intestinal cells.
  2. Pharmacokinetics: Upon administration, KGA-2727 is metabolized in the liver, where it may undergo conjugation reactions that affect its pharmacological profile.
  3. Impact on Glucose Levels: In vivo studies demonstrate that KGA-2727 administration leads to reduced blood glucose levels following carbohydrate intake, showcasing its efficacy as an antidiabetic agent .
Mechanism of Action

The mechanism by which KGA-2727 exerts its effects involves:

  • Selective Binding: KGA-2727 binds specifically to SGLT1, locking it in an outward-open conformation that prevents glucose transport.
  • Alteration of Glucose Absorption: By inhibiting SGLT1, KGA-2727 reduces glucose absorption from the gastrointestinal tract, leading to lower postprandial blood glucose levels.
  • Cardioprotective Effects: In models of myocardial infarction, KGA-2727 demonstrates protective effects against left ventricular remodeling, likely due to reduced glucose uptake by cardiomyocytes during ischemic conditions .
Physical and Chemical Properties Analysis

KGA-2727 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are essential for characterizing solid-state properties but are not universally reported.

These properties influence its formulation as a potential therapeutic agent .

Applications

The primary applications of KGA-2727 include:

  1. Antidiabetic Therapy: Its selective inhibition of SGLT1 positions KGA-2727 as a candidate for treating type 2 diabetes by improving glycemic control.
  2. Cardiovascular Protection: Emerging evidence suggests potential use in preventing heart failure and ischemic cardiomyopathy by mitigating adverse cardiac remodeling .
  3. Research Tool: KGA-2727 serves as a valuable tool for studying SGLT1 function and its role in various metabolic disorders.
Discovery and Development of KGA-2727

Rationale for Targeting SGLT1 in Metabolic and Cardiovascular Disease

The high-affinity sodium-glucose cotransporter 1 (SGLT1), encoded by the SLC5A1 gene, serves as the primary mediator of dietary glucose absorption in the gastrointestinal tract. Unlike SGLT2 (which primarily facilitates renal glucose reabsorption), SGLT1 is highly expressed in the small intestine, heart, and brain. In diabetic states, SGLT1 expression is significantly upregulated in the small intestine, accelerating glucose absorption and exacerbating postprandial hyperglycemia—a key driver of diabetic complications and cardiovascular risk [1] [2]. Clinically, postprandial hyperglycemia correlates strongly with cardiovascular events, endothelial dysfunction, and retinopathy, making it a critical therapeutic target [1].

Beyond metabolic regulation, SGLT1 is physiologically significant in cardiac tissue. Human myocardium expresses SGLT1 at levels 10-fold higher than the kidneys, where it modulates glucose uptake during ischemic stress [3]. In pathological conditions like myocardial infarction or diabetic cardiomyopathy, SGLT1 overexpression intensifies oxidative stress, inflammation, and apoptosis—central mechanisms in ventricular remodeling and heart failure [3] [4]. This dual role in glucose homeostasis and cardiac pathology established SGLT1 as a compelling target for multifactorial disease modulation.

Table 1: Biological Roles of SGLT1 vs. SGLT2

TransporterPrimary LocationFunctionPathological Relevance
SGLT1Small intestine (brush border), heart, brainIntestinal glucose/galactose absorption; cardiac glucose uptakePostprandial hyperglycemia; cardiac remodeling in ischemia/diabetes
SGLT2Renal proximal tubules (S1/S2 segments)Reabsorbs 80–90% of filtered glucoseRenal hyper-reabsorption in diabetes

Structural Design and Optimization of KGA-2727 as a Selective SGLT1 Inhibitor

KGA-2727 [3-(3-{4-[3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide] was engineered by Kissei Pharmaceutical Co. as the first selective SGLT1 inhibitor. Its design leveraged a pyrazole-O-glucoside scaffold, structurally distinct from early non-selective SGLT inhibitors like phlorizin (a natural O-glucoside with affinity for both SGLT1 and SGLT2) [1] [5]. The aglycone moiety of KGA-2727 features a pyrazole ring substituted with isopropyl and methylphenoxy groups, optimizing binding to SGLT1’s glucose-binding pocket while sterically hindering interactions with SGLT2 [1].

Key structural innovations included:

  • O-Glucoside linkage: Enhanced metabolic stability over phlorizin, which is hydrolyzed by intestinal glucosidases.
  • Hydrophobic substitutions: The isopropyl and methylphenoxy groups increased selectivity for SGLT1’s substrate-binding site.
  • Flexible alkylamine chain: The propylamino-propionamide tail improved solubility and membrane permeability [1] [2].

Dixon plot analyses confirmed KGA-2727 competitively inhibited SGLT1-mediated glucose transport, with kinetics indicating direct competition with glucose at the substrate-binding site [1] [5].

Table 2: Structural Comparison of KGA-2727 and Phlorizin

FeatureKGA-2727Phlorizin
Core StructurePyrazole-O-glucosideDiphenyl-O-glucoside
Aglycone Moieties5-Isopropyl, 3-methylphenoxyNone
Glucose LinkageO-GlucosideO-Glucoside
Selectivity1,400-fold selective for SGLT1 over SGLT2Non-selective

Preclinical Screening and Validation of Selectivity Over SGLT2

KGA-2727’s selectivity was rigorously validated using cells transiently expressing human SGLT isoforms. In vitro assays demonstrated potent inhibition of SGLT1 (IC₅₀ = 26.3 ± 2.8 nM), with significantly weaker effects on SGLT2 (IC₅₀ = 36,900 ± 1,700 nM), yielding a selectivity ratio of ~1,400:1 [1] [2]. This specificity was further confirmed using methyl-α-D-glucopyranoside (AMG) uptake assays in Chinese hamster ovary (CHO) cells expressing recombinant SGLT1 or SGLT2. KGA-2727 dose-dependently blocked SGLT1-mediated AMG transport but required 1,000-fold higher concentrations to inhibit SGLT2 [1].

Table 3: In Vitro Selectivity Profile of KGA-2727

ParameterSGLT1SGLT2Selectivity Ratio (SGLT2/SGLT1)
IC₅₀ (nM)26.3 ± 2.836,900 ± 1,7001,400
Inhibition MechanismCompetitiveCompetitive
Dixon Plot KineticsLinearLinear

Functional selectivity was validated in rodent models:

  • Intestinal Glucose Absorption: In rat closed-loop intestinal assays, KGA-2727 (10 mg/kg) inhibited glucose absorption by 85% but had no effect on fructose (which uses GLUT transporters) [2] [5].
  • Postprandial Glycemia: Oral co-administration with starch increased residual glucose in the gastrointestinal tract by 3.5-fold in normal rats and attenuated postprandial hyperglycemia in streptozotocin-induced diabetic rats [1] [2].
  • Cardiac Protection: In Zucker diabetic fatty (ZDF) rats, chronic KGA-2727 treatment (12 weeks) reduced glycated hemoglobin (HbA1c) by 1.5% and preserved pancreatic islet morphology. It also increased portal glucagon-like peptide-1 (GLP-1) by 40%, suggesting enteroendocrine modulation [2] [5].

In myocardial infarction (MI) models, pretreatment with KGA-2727 (1 mg/kg/day) for 4 weeks improved left ventricular fractional shortening by 35%, reduced fibrosis markers (CTGF, MMP-3), and suppressed interleukin-18 (IL-18) expression—confirming extra-intestinal efficacy in cardiac remodeling [4] [7].

Properties

CAS Number

666842-36-0

Product Name

KGA-2727

IUPAC Name

3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide

Molecular Formula

C26H40N4O8

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1

InChI Key

MDBARDSTXONTFS-MNDUUMEHSA-N

SMILES

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(3-(4-(3-(beta-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)propionamide
3-(3-(4-(3-(glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)propionamide
KGA-2727

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.